molecular formula C14H20O3 B14358424 2-[(Benzyloxy)methoxy]hexanal CAS No. 91751-30-3

2-[(Benzyloxy)methoxy]hexanal

Cat. No.: B14358424
CAS No.: 91751-30-3
M. Wt: 236.31 g/mol
InChI Key: USOBXASOFMZYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Academic Significance of 2-Substituted Hexanals as Versatile Building Blocks

Hexanal (B45976), a six-carbon aldehyde, and its derivatives are important in both biological and synthetic contexts. When the C-2 position (alpha-carbon) is substituted, as in the case of 2-substituted hexanals, they become highly versatile building blocks for organic synthesis. mdpi.comacs.org The substituent at this position can sterically and electronically influence the reactivity of the adjacent aldehyde group, enabling chemists to achieve high levels of control in bond-forming reactions.

The aldehyde functionality itself is a cornerstone of synthesis, readily participating in nucleophilic additions. The presence of a substituent at the C-2 position allows for the creation of a new stereocenter, a critical step in the asymmetric synthesis of chiral molecules like natural products and pharmaceuticals. For example, 2-[(Benzyloxy)methoxy]hexanal can act as an electrophile in Lewis acid-catalyzed reactions such as the Mukaiyama aldol (B89426) addition and the hetero-Diels-Alder reaction, leading to the formation of complex chiral products. smolecule.comnsf.govwikipedia.orgacs.org The development of methods for the direct and asymmetric α-functionalization of aldehydes continues to be a major focus in organic chemistry, underscoring the importance of these intermediates. mdpi.com

Table 1: Examples of Substituted Hexanal Derivatives in Organic Synthesis

Compound Name Substitution Significance
This compound C-2: (Benzyloxy)methoxy group Intermediate for aldol and hetero-Diels-Alder reactions. smolecule.com
(2R,3S)-3-(tert-Butyl-dimethyl-silanyloxy)-6-(4-methoxy-benzyloxy)-2-methyl-hexanal C-2: Methyl, C-3: Silyloxy, C-6: Methoxybenzyloxy Precursor in the synthesis of complex natural product fragments. lookchem.com
6-Benzyloxy-hexanal C-6: Benzyloxy group Used as a building block in various synthetic applications. bldpharm.com
(S)-3-(Methoxymethyl)hexanal C-3: Methoxymethyl group Used in diastereoselective allylation reactions for natural product synthesis. mdpi.com

Foundational Role of Acetal (B89532) and Ether Protecting Group Chemistries in Complex Molecule Synthesis

In the synthesis of complex organic molecules that contain multiple reactive sites, it is often necessary to temporarily mask one functional group to prevent it from reacting while another part of the molecule is being modified. organic-chemistry.org This strategy is known as "protecting group chemistry." Ethers and acetals are two of the most fundamental and widely used classes of protecting groups, particularly for hydroxyl (alcohol) and carbonyl (aldehyde/ketone) groups, respectively. mdpi.com

The (benzyloxy)methoxy group found in this compound is a specific type of acetal known as a benzyloxymethyl (BOM) ether. It is used to protect an alcohol function. youtube.comsynarchive.com The BOM group is typically installed by reacting an alcohol with benzyloxymethyl chloride. It is valued for its stability under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and hydrides. youtube.comuchicago.edu

Acetals, in general, are crucial for protecting aldehydes and ketones. total-synthesis.com They are formed by reacting the carbonyl compound with two equivalents of an alcohol under acidic conditions. jove.com Their key feature is their stability in neutral to strongly basic environments, which allows chemists to perform reactions on other parts of the molecule, such as ester reduction with powerful reagents like lithium aluminum hydride, without affecting the protected carbonyl. libretexts.org The original aldehyde or ketone can be easily regenerated by hydrolysis with aqueous acid, a step known as deprotection. organic-chemistry.org The strategic use of such protecting groups is a cornerstone of multistep synthesis, enabling the construction of complex targets that would otherwise be inaccessible.

Table 2: Overview of Common Protecting Groups

Functional Group to Protect Protecting Group Class Example(s) Stability Deprotection Conditions
Alcohol (-OH) Ether Benzyl (B1604629) (Bn), Methoxymethyl (MOM), Benzyloxymethyl (BOM) Stable to most acids, bases, and redox reagents (except hydrogenolysis for Bn/BOM). H₂, Pd/C (for Bn/BOM); Acidic conditions (for MOM). synarchive.comuchicago.edunih.gov
Alcohol (-OH) Silyl (B83357) Ether Trimethylsilyl (TMS), tert-Butyldimethylsilyl (TBDMS/TBS) Stable to basic and nucleophilic conditions. Fluoride ion (e.g., TBAF) or acidic conditions. libretexts.org
Aldehyde/Ketone (C=O) Acetal/Ketal Dimethyl acetal, 1,3-Dioxolane (from ethylene (B1197577) glycol) Stable to basic, nucleophilic, and reducing conditions. total-synthesis.comorganic-chemistry.org Mild aqueous acid. jove.comorganic-chemistry.org
Aldehyde/Ketone (C=O) Thioacetal/Thioketal 1,3-Dithiane Stable to acidic and basic conditions. jove.comlibretexts.org Lewis acids (e.g., HgCl₂). jove.com

Chemical Profile of this compound

Below is a summary of the key properties of the title compound.

Table 3: Properties of this compound

Property Value
IUPAC Name 2-(Phenylmethoxymethoxy)hexanal smolecule.com
CAS Number 91751-30-3 smolecule.com
Molecular Formula C₁₄H₂₀O₃ smolecule.com
Molecular Weight 236.31 g/mol smolecule.com
Canonical SMILES CCCCC(C=O)OCOCC1=CC=CC=C1 smolecule.com
InChI Key USOBXASOFMZYLZ-UHFFFAOYSA-N smolecule.com

| Key Reactions | Mukaiyama aldol addition, Hetero-Diels-Alder reaction. smolecule.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91751-30-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(phenylmethoxymethoxy)hexanal

InChI

InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3

InChI Key

USOBXASOFMZYLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)OCOCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Benzyloxy Methoxy Hexanal

Retrosynthetic Approaches to the 2-Substituted Hexanal (B45976) Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally working backward from the target molecule to simpler, commercially available starting materials. kccollege.ac.infiveable.me For 2-[(Benzyloxy)methoxy]hexanal , the primary disconnections involve the aldehyde functionality and the α-alkoxy substituent. The analysis breaks down the target molecule into manageable fragments, guiding the selection of appropriate reactions and starting materials. leah4sci.com

Strategies for Carbonyl Group Introduction

The aldehyde group is a key feature of the target molecule. Its synthesis is typically planned as one of the final steps to avoid unwanted reactions due to its reactivity. lkouniv.ac.iniitk.ac.in Retrosynthetically, the aldehyde can be derived from several functional groups. The most common precursor is a primary alcohol, which can be oxidized to the aldehyde. Another approach is the reduction of a carboxylic acid derivative, such as an ester or an acid chloride. libretexts.org Ozonolysis of a terminal alkene also provides a direct route to aldehydes. libretexts.orgyoutube.com

Table 1: Common Synthetic Methods for Aldehyde Formation

Precursor Functional Group Reaction Type Common Reagents Product
Primary Alcohol Oxidation PCC, DMP, Swern Oxidation (e.g., oxalyl chloride, DMSO, Et₃N) Aldehyde
Ester Reduction Diisobutylaluminium hydride (DIBAL-H) Aldehyde
Acid Chloride Reduction Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), Rosenmund Reduction (H₂, Pd/BaSO₄) Aldehyde
Terminal Alkyne Hydroboration-Oxidation Disiamylborane or Dicyclohexylborane, then H₂O₂/NaOH Aldehyde
Alkene Ozonolysis O₃, then a reductive workup (e.g., Zn/H₂O or Me₂S) Aldehyde

Introduction of the Alpha-Alkoxy Functionality

The 2-[(benzyloxy)methoxy] group is an acetal (B89532), specifically a benzyloxymethyl (BOM) ether. This group is commonly used as a protecting group for a hydroxyl function. Therefore, a logical retrosynthetic disconnection is to remove this group, revealing a 2-hydroxyhexanal intermediate. The forward synthesis would then involve the protection of the α-hydroxyl group.

An alternative strategy involves introducing the α-alkoxy group early in the synthesis. A notable example is the synthesis of the related compound (S)-2-benzyloxyhexanal , which starts from (R)-glycidol. mdpi.com This pathway involves the following key steps:

A copper-catalyzed Grignard reaction opens the epoxide ring of a protected glycidol (B123203). mdpi.com

The resulting secondary alcohol is protected with a benzyl (B1604629) group. mdpi.com

A primary alcohol at the other end of the chain is deprotected and then oxidized using methods like a Swern oxidation to yield the final α-alkoxy aldehyde. mdpi.com

More advanced techniques for forming bonds at the α-position to an oxygen include radical-based strategies, which can couple α-alkoxyacyl tellurides with aldehydes. researchgate.net Another modern approach involves the catalytic generation of a chiral α-alkoxyalkyl anion from an aldehyde, a form of "umpolung" or polarity reversal, to react with electrophiles. acs.org

Convergent and Linear Synthesis Pathways

Synthetic strategies can be broadly categorized as either linear or convergent. kccollege.ac.in

For This compound , a linear synthesis might start from hexanoic acid or a related six-carbon chain and sequentially introduce the hydroxyl group, protect it, and then form the aldehyde. The synthesis from glycidol is an example of a linear pathway. mdpi.com A convergent approach could involve the preparation of a protected 2-hydroxy-aldehyde fragment and its subsequent reaction with a butyl-containing nucleophile.

Preparation of 2-Hydroxyhexanoic Acid Precursors

A versatile and common starting point for the synthesis of the target molecule is 2-hydroxyhexanoic acid . This precursor contains the required six-carbon skeleton and the α-hydroxy group. The carboxylic acid can be chemically manipulated, for instance, by reduction to a primary alcohol, which can then be selectively oxidized to the target aldehyde.

The naturally occurring amino acid L-norleucine (2-aminohexanoic acid ) is a valuable chiral starting material. ontosight.ai The α-amino group can be converted into an α-hydroxy group through a diazotization reaction. This is typically achieved by treating the amino acid with sodium nitrite (B80452) (NaNO₂) and a mineral acid, such as hydrochloric acid (HCl), at low temperatures. The reaction proceeds through a diazonium salt intermediate, which is unstable and reacts with water in the reaction mixture to produce the corresponding alcohol. This transformation often proceeds with retention of the original stereochemistry at the α-carbon. The synthesis of indospicine, for example, starts from 2-amino-6-hydroxyhexanoic acid , demonstrating the utility of amino acids as precursors for complex targets. publish.csiro.aupublish.csiro.au

Table 2: Conversion of 2-Aminohexanoic Acid to 2-Hydroxyhexanoic Acid

Starting Material Reagents Key Intermediate Product
2-Aminohexanoic Acid (Norleucine) NaNO₂, aq. HCl, 0 °C α-Diazonium Salt 2-Hydroxyhexanoic Acid

Besides the derivatization of amino acids, several other classical methods can be employed to generate 2-hydroxyhexanoic acid .

One common method is the hydrolysis of an α-halo acid. Hexanoic acid can be treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) in a Hell-Volhard-Zelinsky reaction to yield 2-bromohexanoic acid . Subsequent nucleophilic substitution with hydroxide (B78521) (e.g., using aqueous NaOH) replaces the bromine with a hydroxyl group.

Another widely used method is the cyanohydrin synthesis. Hexanal is treated with a source of cyanide, such as hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and acid. acs.org This reaction forms 2-hydroxyheptanenitrile (the hexanal cyanohydrin). Acid-catalyzed hydrolysis of the nitrile group then yields the desired 2-hydroxyhexanoic acid .

Furthermore, enzymatic routes offer high selectivity. For instance, L-6-hydroxynorleucine can be synthesized with high optical purity via the reductive amination of 2-keto-6-hydroxyhexanoic acid using enzymes like glutamate (B1630785) dehydrogenase. researchgate.netnih.gov

Table 3: Alternative Synthetic Routes to 2-Hydroxyhexanoic Acid

Starting Material Reaction Sequence Key Intermediate(s) Final Product

| Hexanoic Acid | 1. Br₂, PBr₃ (cat.) 2. H₂O, NaOH | 2-Bromohexanoic Acid | 2-Hydroxyhexanoic Acid | | Hexanal | 1. NaCN, H⁺ 2. H₃O⁺, heat | 2-Hydroxyheptanenitrile | 2-Hydroxyhexanoic Acid | | Racemic 6-hydroxynorleucine | 1. D-amino acid oxidase 2. Glutamate dehydrogenase | 2-Keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine |

Esterification of 2-Hydroxyhexanoic Acid

The initial step in the synthetic route is the protection of the carboxylic acid moiety of 2-hydroxyhexanoic acid as an ester. This transformation is crucial to prevent the acidic proton from interfering with subsequent base-mediated reactions targeting the hydroxyl group. Furthermore, the ester functional group serves as a precursor to the final aldehyde.

Standard esterification procedures, such as Fischer esterification using an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis, can be employed. Alternatively, for substrates sensitive to strong acids, milder conditions can be used. One such method involves reaction with an alkyl halide, like benzyl bromide, in the presence of a non-nucleophilic base. For example, the formation of a benzyl ester from a carboxylic acid can be achieved using 2-benzyloxy-1-methylpyridinium triflate with triethylamine (B128534) as a base. beilstein-journals.orgorgsyn.org This method is particularly effective for creating benzyl esters in excellent yields. orgsyn.org The resulting ester, for instance, methyl 2-hydroxyhexanoate or benzyl 2-hydroxyhexanoate, is then carried forward to the next stage of the synthesis.

Orthogonal Protection Strategies for the 2-Hydroxyl Moiety

With the carboxylic acid group protected as an ester, the focus shifts to the 2-hydroxyl group. Orthogonal protection is a key concept in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. wikipedia.orgrsc.org This is vital in the synthesis of complex molecules where different functional groups need to be unmasked at different stages. The following sections discuss various protecting groups that can be applied to the 2-hydroxyl moiety of the hexanoate (B1226103) intermediate, each with distinct conditions for installation and cleavage, thereby enabling orthogonal strategies.

Protecting the hydroxyl group as a benzyl (Bn) ether is a common strategy in organic synthesis due to its stability under a wide range of conditions and its convenient removal by catalytic hydrogenolysis. atlanchimpharma.com

Traditional methods for forming benzyl ethers often require harsh reaction conditions. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with benzyl bromide. organic-chemistry.org While effective, this method is not suitable for substrates containing base-sensitive functional groups.

An alternative approach is the use of benzyl trichloroacetimidate (B1259523) under acidic conditions, which can be problematic for acid-labile molecules. organic-chemistry.orggoogle.com These conventional methods, though widely used, have limitations when dealing with complex and sensitive substrates.

Table 1: Conventional Benzylation Methods
MethodReagentsTypical ConditionsLimitations
Williamson Ether SynthesisAlcohol, Strong Base (e.g., NaH), Benzyl Halide (e.g., BnBr)Aprotic solvent (e.g., THF, DMF), 0°C to RTIncompatible with base-sensitive functional groups. atlanchimpharma.com
Acid-Catalyzed Imidate MethodAlcohol, Benzyl Trichloroacetimidate, Acid Catalyst (e.g., TfOH)Anhydrous solvent (e.g., CH₂Cl₂), -78°C to RTIncompatible with acid-sensitive functional groups. organic-chemistry.org

To overcome the limitations of conventional methods, milder reagents have been developed. 2-Benzyloxy-1-methylpyridinium triflate, also known as the Dudley reagent, has emerged as a powerful tool for the benzylation of alcohols under neutral conditions. nih.govsigmaaldrich.com This stable, crystalline salt reacts with alcohols upon gentle heating, typically in an aromatic solvent like toluene (B28343) or trifluorotoluene, to afford the corresponding benzyl ether in high yields. nih.govorganic-chemistry.org An acid scavenger, such as magnesium oxide (MgO), is often added to maintain the neutrality of the reaction. orgsyn.org

An even more convenient protocol involves the in situ generation of the active reagent from 2-benzyloxypyridine and methyl triflate in the presence of the alcohol substrate. beilstein-journals.orgnih.gov This approach avoids the need to isolate the pyridinium (B92312) salt, making it ideal for rapid screening and infrequent use. beilstein-journals.org These modern methods are compatible with a wide array of functional groups, including esters and carbamates, that would not tolerate traditional benzylation conditions. nih.gov

Table 2: Benzylation of Alcohols using Dudley Reagent
Substrate TypeConditionsYieldReference
Primary AlcoholsBnOPT (Dudley Reagent), MgO, Trifluorotoluene, 85°CGood to Excellent orgsyn.orgnih.gov
Secondary AlcoholsBnOPT (Dudley Reagent), MgO, Trifluorotoluene, 85°CGood to Excellent orgsyn.orgnih.gov
β-Hydroxy EsterIn situ method: 2-benzyloxypyridine, MeOTf, MgO, Toluene, 90°CGood nih.gov

The methoxymethyl (MOM) group is another widely used protecting group for alcohols. adichemistry.com Chemically, a MOM ether is an acetal, which makes it stable to a variety of nucleophilic and basic conditions but labile to acid. tcichemicals.comspcmc.ac.in

The most common method for installing a MOM group involves the use of chloromethyl methyl ether (MOMCl) in the presence of a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base). adichemistry.comspcmc.ac.in The reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature. It is important to note that MOMCl is a known carcinogen and must be handled with appropriate safety precautions. wikipedia.org An alternative, less hazardous method utilizes methylal (dimethoxymethane) in the presence of a Lewis acid or an agent like phosphorus pentoxide. adichemistry.com The MOM group can be readily removed by treatment with acid, such as hydrochloric acid in methanol. adichemistry.com

The 2-methoxyethoxymethyl (MEM) ether is closely related to the MOM ether and serves as a protecting group for alcohols. wikipedia.org MEM ethers are often preferred over MOM ethers because they can be easier to install and their cleavage can sometimes be achieved with higher selectivity under milder conditions. wikipedia.orgwikipedia.org

The installation of a MEM group is analogous to that of a MOM group, typically involving the reaction of the alcohol with 2-methoxyethoxymethyl chloride (MEMCl) and a non-nucleophilic base like DIPEA in dichloromethane. wikipedia.orgsigmaaldrich.com MEM ethers are stable across a broad pH range and to many reagents, but they are readily cleaved by treatment with various Brønsted or Lewis acids, such as zinc bromide or trifluoroacetic acid. wikipedia.org This allows for selective deprotection in the presence of other acid-sensitive groups under carefully chosen conditions.

Benzyl Ether Formation

Reduction of 2-Alkoxyhexanoates to 2-Alkoxyhexanols

The reduction of the ester group in 2-alkoxyhexanoates to a primary alcohol is a key transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this purpose, capable of reducing esters to primary alcohols. byjus.commasterorganicchemistry.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures (e.g., 0 °C) to control reactivity. psu.edubyjus.com

In the synthesis of various 2-alkoxyhexanols, the corresponding 2-alkoxyhexanoate was dissolved in anhydrous ether and treated portionwise with LiAlH₄ at 0 °C. psu.edu The reaction mixture is stirred for a short period before being carefully quenched with water. psu.edu This method has been successfully applied to produce 2-benzyloxyhexanol, 2-(tetrahydropyran-2-yloxy)hexanol, and 2-[(2-methoxyethoxy)methoxy]hexanol. psu.edu

Table 2: Reduction of 2-Alkoxyhexanoates with LiAlH₄

SubstrateProductYieldReference
Methyl 2-benzyloxyhexanoate2-BenzyloxyhexanolNot specified psu.edu
Methyl 2-(tetrahydropyran-2-yloxy)hexanoate2-(Tetrahydropyran-2-yloxy)hexanolNot specified psu.edu
Methyl 2-[(2-methoxyethoxy)methoxy]hexanoate2-[(2-Methoxyethoxy)methoxy]hexanolNot specified psu.edu

Oxidation of 2-Alkoxyhexanols to 2-Alkoxyhexanals (e.g., Swern Oxidation)

The final step in the synthesis is the oxidation of the primary alcohol of the 2-alkoxyhexanol to an aldehyde. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high tolerance for various functional groups. wikipedia.orgorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of the alcohol and a hindered organic base like triethylamine (Et₃N). wikipedia.orgtcichemicals.com

The Swern oxidation proceeds at low temperatures, typically around -78 °C, to form the desired aldehyde while avoiding over-oxidation to the carboxylic acid. organic-chemistry.orgbyjus.com The byproducts of the reaction include dimethyl sulfide (B99878), carbon monoxide, and carbon dioxide. wikipedia.orgbyjus.com This procedure was successfully used to oxidize various 2-alkoxyhexanols to their corresponding 2-alkoxyhexanals. psu.edu

Table 3: Key Reagents in Swern Oxidation

ReagentRoleReference
Dimethyl Sulfoxide (DMSO)Oxidant wikipedia.orgtcichemicals.com
Oxalyl ChlorideActivator for DMSO wikipedia.orgtcichemicals.com
Triethylamine (Et₃N)Hindered Base wikipedia.orgtcichemicals.com

Exploration of Related Alkoxyhexanal Syntheses

The synthetic route involving protection, reduction, and oxidation is versatile and has been applied to prepare other related 2-alkoxyhexanals.

Synthesis of 2-Benzyloxyhexanal

The synthesis of 2-benzyloxyhexanal follows the general pathway described above. psu.edu Racemic 2-hydroxyhexanoic acid is first esterified, for instance with diazomethane, to yield methyl 2-hydroxyhexanoate. psu.edu The hydroxyl group is then protected as a benzyl ether. This is achieved by reacting methyl 2-hydroxyhexanoate with benzyl bromide in the presence of silver oxide in anhydrous ether, which upon heating under reflux, yields methyl 2-benzyloxyhexanoate. psu.edu Subsequent reduction of the ester with LiAlH₄ gives 2-benzyloxyhexanol, which is then oxidized using the Swern procedure to afford 2-benzyloxyhexanal. psu.edu

Synthesis of 2-[(2-Methoxyethoxy)methoxy]hexanal

Similarly, 2-[(2-Methoxyethoxy)methoxy]hexanal is synthesized starting from methyl 2-hydroxyhexanoate. psu.edu The hydroxyl group is protected using (2-methoxyethoxy)methyl chloride (MEM-Cl) to form methyl 2-[(2-methoxyethoxy)methoxy]hexanoate in 85% yield. psu.edu This MEM-protected ester is then reduced with LiAlH₄ to the corresponding alcohol, 2-[(2-methoxyethoxy)methoxy]hexanol. psu.edu The final step is the Swern oxidation of this alcohol to produce the target aldehyde, 2-[(2-methoxyethoxy)methoxy]hexanal. psu.edu

Multi-Step Conversions Leading to Complex Substituted Hexanals

Multi-step synthesis is a common approach for constructing complex molecules like substituted hexanals from simpler, more readily available starting materials. vapourtec.com This strategy allows for the careful and controlled introduction of various functional groups and stereocenters. The synthesis of related substituted hexanals often provides a blueprint for the synthesis of this compound, employing similar protective group strategies and reaction types.

A key strategy in the synthesis of complex aldehydes is the use of protective groups, such as trityl or benzyl groups, to enhance yields and selectivity in subsequent reactions. smolecule.com For instance, the synthesis of (S)-2-benzyloxyhexanal, a closely related compound, starts from (R)-glycidol. The process involves the conversion of (R)-glycidol to its trityl ether, which is then reacted with a Grignard reagent (n-PrMgBr) in the presence of a copper catalyst to yield a secondary alcohol. mdpi.com Subsequent protection of the alcohol with a benzyl group, followed by the removal of the trityl group, affords a primary alcohol. mdpi.com Finally, oxidation of this primary alcohol using methods like TEMPO or Swern oxidation yields the desired (S)-2-benzyloxyhexanal. mdpi.com This multi-step sequence highlights the importance of sequential protection and deprotection steps to achieve the target molecule.

The following table outlines a representative multi-step synthesis for a substituted hexanal, demonstrating the typical sequence of reactions and reagents employed.

Table 1: Multi-Step Synthesis of (S)-2-Benzyloxyhexanal from (R)-Glycidol

Step Starting Material Reagents and Conditions Product Yield
1 (R)-Glycidol Trityl chloride, Et3N, CH2Cl2 Trityl ether of (R)-glycidol 83%
2 Trityl ether of (R)-glycidol n-PrMgBr, CuI, THF Secondary alcohol 93%
3 Secondary alcohol NaH, Benzyl bromide, DMF Benzyl protected alcohol 92% (2 steps)
4 Benzyl protected alcohol PTSA·H2O, MeOH Primary alcohol -
5 Primary alcohol TEMPO, NaOCl, KBr, CH2Cl2/H2O or (COCl)2, DMSO, Et3N, CH2Cl2 (S)-2-Benzyloxyhexanal 86% (TEMPO) or 97% (Swern)

Data derived from a study on the divergent asymmetric total synthesis of pestalotin (B22945) diastereomers. mdpi.com

These multi-step approaches are not limited to the synthesis of a single enantiomer. By starting with the opposite enantiomer of the starting material, the corresponding enantiomer of the final product can be synthesized. Furthermore, the choice of reagents and reaction conditions can be adapted to introduce different substituents onto the hexanal backbone, allowing for the creation of a diverse library of complex substituted hexanals for various research applications. ub.edu The development of one-pot multi-step processes using multifunctional catalysts is also a growing area of research, aiming to reduce the environmental impact and cost associated with traditional multi-step synthesis. researchgate.net

Stereochemical Aspects and Control in 2 Benzyloxy Methoxy Hexanal Chemistry

Diastereoselective and Enantioselective Synthetic Routes

The creation of the chiral center in 2-[(Benzyloxy)methoxy]hexanal and its subsequent reactions are governed by the principles of asymmetric synthesis. Diastereoselective and enantioselective routes are employed to favor the formation of one desired stereoisomer over others.

Strategic Use of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chiral information to the molecule. In the synthesis of α-alkoxy aldehydes like this compound, chiral auxiliaries can be employed to establish the absolute configuration of the α-stereocenter. For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of aldol (B89426) reactions, which can be a key step in the synthesis of such aldehydes. wikiwand.com The chiral auxiliary pre-organizes the transition state of the reaction, leading to a highly diastereoselective outcome.

Similarly, chiral catalysts can be utilized to achieve enantioselective transformations. These catalysts create a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other. For the synthesis of chiral α-alkoxy aldehydes, catalytic asymmetric methods such as organocatalytic α-oxidation of aldehydes followed by protection of the resulting hydroxyl group can be a powerful strategy.

Chelation-Controlled Processes in Carbonyl Additions

The stereochemical outcome of nucleophilic additions to the carbonyl group of α-alkoxy aldehydes like this compound is often dictated by the ability of the α-alkoxy group to chelate with a Lewis acid or a metal cation. scilit.com This chelation creates a rigid, cyclic transition state that directs the incoming nucleophile to attack from the less sterically hindered face.

In aldol reactions, Lewis acids play a crucial role in activating the aldehyde carbonyl group towards nucleophilic attack. msu.edu For α-alkoxy aldehydes, the choice of Lewis acid can determine whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway. Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), can coordinate to both the carbonyl oxygen and the ether oxygen of the benzyloxymethoxy group. This coordination locks the conformation of the aldehyde, leading to a predictable stereochemical outcome. researchgate.net The Felkin-Anh model, which typically predicts the stereoselectivity of nucleophilic additions to chiral aldehydes, can be overridden by this chelation control. nih.gov

The benzyloxymethoxy (BOM) group, with its two ether oxygens, has a strong potential for chelation. The formation of a stable five-membered chelate ring involving the Lewis acid, the carbonyl oxygen, and the proximal oxygen of the BOM group would rigidly hold the substrate in a conformation that exposes one face of the carbonyl to the incoming nucleophile, resulting in high diastereoselectivity.

The nature of the metal cation in an organometallic nucleophile or as an additive can significantly influence the diastereoselectivity of carbonyl additions. Metal cations that are strong Lewis acids and have a high propensity for chelation will favor a chelation-controlled pathway. For example, the use of organotitanium or organozinc reagents in additions to α-alkoxy aldehydes often leads to high levels of syn-diastereoselectivity due to the formation of a stable chelate. nih.gov The size and the Lewis acidity of the metal cation will affect the geometry of the chelate ring and, consequently, the degree of stereocontrol.

Stereochemical Outcomes of Key Transformations

The stereochemical principles discussed above are manifested in the outcomes of specific chemical reactions involving this compound and its analogs.

Diastereoselective Aldol Condensations

The aldol condensation is a powerful tool for the construction of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity of aldol reactions with α-alkoxy aldehydes is highly dependent on the reaction conditions, particularly the choice of Lewis acid.

Research on the closely related compound, 2-benzyloxyhexanal, provides significant insight into the expected behavior of this compound. In a study involving the aldol condensation of the bistrimethylsilyl enol ether of methyl acetoacetate (B1235776) with 2-benzyloxyhexanal, the diastereoselectivity was found to be highly dependent on the Lewis acid used. rsc.orgrsc.org

As illustrated in the table below, the use of a strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) resulted in a very high preference for the syn-aldol adduct. This outcome is consistent with a chelation-controlled mechanism where the Lewis acid coordinates to both the carbonyl oxygen and the benzyloxy oxygen, leading to a rigid transition state that directs the nucleophilic attack. In contrast, when a non-chelating Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) was used, the selectivity was significantly lower, indicating a shift away from a highly organized, chelation-controlled transition state. Tin(IV) chloride (SnCl₄) also promoted high syn-selectivity, suggesting its effectiveness in forming a chelating intermediate.

Diastereoselective Aldol Condensation of 2-Benzyloxyhexanal
Lewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
TiCl₄99:185
SnCl₄95:578
BF₃·OEt₂60:4072

The high diastereoselectivity observed with chelating Lewis acids underscores the importance of the α-alkoxy group in directing the stereochemical course of the reaction. It is highly probable that this compound would exhibit similar, if not enhanced, diastereoselectivity under these conditions due to the potentially stronger chelating ability of the benzyloxymethoxy group.

Stereochemical Fidelity during Protecting Group Manipulations

In multi-step organic syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. mdpi.com For a chiral molecule like this compound, it is crucial that the introduction and removal of these protecting groups proceed with high stereochemical fidelity, meaning the configuration of existing stereocenters is not altered.

The benzyloxymethyl (BOM) ether in this compound serves as a protecting group for the hydroxyl function of the parent 2-hydroxyhexanal. The manipulation of such groups is designed to be robust and non-invasive to the molecule's stereochemical integrity. mdpi.com

Key considerations for the BOM group include:

Introduction: The BOM group is typically installed under basic conditions that deprotonate the alcohol, followed by nucleophilic substitution on benzyloxymethyl chloride (BOM-Cl). This process does not involve breaking any bonds at the C2 stereocenter of the hexanal (B45976) precursor, thus preserving its configuration.

Removal: Cleavage of the BOM ether is commonly achieved through hydrogenolysis. This reaction involves catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source), which selectively cleaves the benzylic C-O bond of the protecting group without affecting the chiral center.

The stereoselectivity of synthetic reactions is profoundly influenced by the choice of protecting groups. mdpi.com The reactions involved in adding or removing the BOM group are performed at a site remote from the chiral center, ensuring that the stereochemical information at C2 is faithfully retained throughout the synthetic sequence.

Assignment of Stereochemical Configuration

Determining the precise three-dimensional structure of this compound is accomplished through a combination of advanced spectroscopic and analytical methods. While Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the relative configuration and conformation in solution, single-crystal X-ray diffraction offers an unambiguous determination of the absolute configuration in the solid state.

NMR spectroscopy is a primary tool for elucidating the structure of organic compounds. longdom.org For stereochemical assignment, specific NMR experiments can reveal through-bond and through-space correlations between nuclei, providing insights into the relative arrangement of atoms.

Proton (¹H) NMR spectra can be complex due to spin-spin coupling, where the magnetic field of one nucleus affects its neighbors, causing signals to split into multiplets. wikipedia.org Homonuclear decoupling is an experiment that simplifies these complex spectra. columbia.edu In this technique, a specific proton resonance is irradiated with a radiofrequency field, which removes its coupling interactions with other protons. wikipedia.orgcolumbia.edu

For this compound, the proton at the C2 stereocenter (H2) is coupled to both the aldehyde proton (H1) and the methylene (B1212753) protons of the butyl chain at C3. This results in a complex multiplet for H2. A decoupling experiment could be performed as follows:

Irradiating the H2 proton would cause the aldehyde proton's signal (typically a doublet) to collapse into a singlet.

Conversely, irradiating the aldehyde proton would simplify the multiplet of the H2 proton, helping to resolve its remaining couplings to the C3 protons.

This simplification allows for the precise determination of coupling constants (J-values), which can provide information about the dihedral angles between adjacent protons and thus help infer the molecule's preferred conformation and relative stereochemistry.

Table 1: Hypothetical ¹H NMR Decoupling Data for this compound
Proton IrradiatedObserved Proton SignalOriginal MultiplicityNew MultiplicityInference
None (Standard Spectrum)H1 (Aldehyde)Doublet (d)-Coupled to H2
H2H1 (Aldehyde)Doublet (d)Singlet (s)Confirms H1-H2 coupling
H1H2Doublet of Triplets (dt)Triplet (t)Simplifies H2 signal, revealing coupling to C3 protons
H3H2Doublet of Triplelets (dt)Doublet (d)Simplifies H2 signal, revealing coupling to H1

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful 2D NMR technique used to identify protons that are close to each other in space, typically within 5 Ångströms. youtube.com This is distinct from other techniques like COSY, which show correlations between protons connected through chemical bonds. longdom.org NOESY is particularly valuable for determining the stereochemistry and conformation of molecules. youtube.comyoutube.com

In a NOESY spectrum of this compound, cross-peaks would indicate spatial proximity between different protons. By analyzing these correlations, the relative orientation of the substituents around the C2 stereocenter can be determined. For instance, observing a NOESY correlation between the proton at C2 and specific protons on the benzyl (B1604629) ring of the protecting group would suggest a folded conformation where these groups are near each other. The absence or presence of key correlations helps to build a three-dimensional model of the molecule in solution.

Table 2: Potential Key NOESY Correlations for Stereochemical Assignment of this compound
Proton 1Proton 2Potential Structural Inference
H2 (at stereocenter)H1 (Aldehyde)Confirms proximity, useful for conformational analysis.
H2 (at stereocenter)Protons on C3Indicates relative orientation of the alkyl chain.
H2 (at stereocenter)CH₂ of O-CH₂-ODefines the orientation of the methoxy (B1213986) portion of the BOM group.
H2 (at stereocenter)CH₂ of O-CH₂-PhDefines the orientation of the benzyl portion of the BOM group.
H1 (Aldehyde)Protons on Benzyl RingSuggests a folded conformation where the aldehyde is close to the aromatic ring.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netnih.gov This technique provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and, for chiral molecules, the absolute configuration (i.e., the R or S designation at each stereocenter). springernature.comed.ac.uk

The process requires growing a high-quality single crystal of the compound of interest. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of a three-dimensional electron density map, from which the molecular structure is derived.

For an enantiomerically pure sample of this compound, the analysis of anomalous dispersion effects during diffraction can be used to determine the absolute structure. nih.gov The correctness of the assigned absolute configuration is often validated by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Table 3: Representative Crystallographic Data Parameters
ParameterDescription
Chemical FormulaC₁₄H₂₀O₃
Formula Weight236.31 g/mol
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P2₁2₁2₁ (a common chiral space group)
Unit cell dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
ZNumber of molecules per unit cell
Density (calculated)g/cm³
R-factorIndicator of the quality of the structural model fit to the data.
Flack parameterA value close to 0 confirms the assigned absolute configuration. nih.gov

Reactivity and Transformations of 2 Benzyloxy Methoxy Hexanal

Carbon-Carbon Bond Forming Reactions

The aldehyde functional group in 2-[(Benzyloxy)methoxy]hexanal is a key site for carbon-carbon bond formation.

Aldol (B89426) Reactions with Enolates

Aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. In these reactions, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. The aldehyde group of this compound can act as an electrophile in such reactions.

Reactivity with Bistrimethylsilyl Enol Ethers

The reaction of aldehydes with bistrimethylsilyl enol ethers, a type of Mukaiyama aldol addition, is a well-established method for forming carbon-carbon bonds under aprotic conditions. nih.gov This reaction is typically catalyzed by a Lewis acid. For this compound, the reaction would proceed as follows:

Reactant 1Reactant 2CatalystExpected Product
This compoundBistrimethylsilyl enol etherLewis Acid (e.g., TiCl₄, BF₃·OEt₂)β-silyloxy carbonyl compound

The diastereoselectivity of this reaction would be influenced by the specific enol ether and the reaction conditions used.

Formation of Syn-1,2-Glycol Derivatives

The stereochemical outcome of aldol reactions is of significant interest. The formation of syn-1,2-glycol derivatives from the aldol reaction of this compound would depend on the geometry of the enolate (E or Z) and the nature of the metal counterion. Generally, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products.

Nucleophilic Additions to the Aldehyde Functionality

The aldehyde group in this compound is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to extending the carbon skeleton. Examples of such nucleophiles include organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions.

NucleophileReagent ExampleExpected Product
Organometallic ReagentButylmagnesium bromideSecondary alcohol
Cyanide IonPotassium cyanideCyanohydrin

Construction of Polyhydroxylated Acyclic Frameworks

Due to the presence of the protected hydroxyl group at the C2 position, this compound could serve as a building block in the synthesis of polyhydroxylated acyclic frameworks. Iterative aldol reactions or other carbon-carbon bond-forming strategies could be employed to elaborate the carbon chain while introducing new stereocenters.

Functional Group Interconversions

The functional groups of this compound can be interconverted to access a variety of other compounds.

The aldehyde can be:

Oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent.

Reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The benzyloxymethoxy (BOM) ether is a protecting group for the hydroxyl function. It is stable to a range of reaction conditions but can be removed when desired. Deprotection is typically achieved through hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl (B1604629) group.

TransformationReagent(s)Resulting Functional Group
Oxidation of AldehydeKMnO₄Carboxylic Acid
Reduction of AldehydeNaBH₄Primary Alcohol
Deprotection of BOM etherH₂, Pd/CDiol

Controlled Oxidation of the Aldehyde to Carboxylic Acid Derivatives

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, 2-[(benzyloxy)methoxy]hexanoic acid. This transformation is a fundamental step in the synthesis of more complex molecules where a carboxylic acid moiety is required. A variety of oxidizing agents can be employed, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups within the molecule.

Common methods for this oxidation include the use of chromium-based reagents, such as the Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), or milder, more selective reagents like pyridinium (B92312) dichromate (PDC) or pyridinium chlorochromate (PCC) in an appropriate solvent. However, to ensure the integrity of the acid-labile benzyloxymethoxy acetal (B89532), non-acidic and mild conditions are often preferred. The Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger like 2-methyl-2-butene, is a highly effective method for converting α-alkoxy aldehydes to their corresponding carboxylic acids with minimal side reactions.

Oxidizing Agent Typical Conditions Product Notes
Sodium Chlorite (NaClO₂)t-BuOH, H₂O, NaH₂PO₄, 2-methyl-2-butene2-[(Benzyloxy)methoxy]hexanoic acidMild and highly selective for aldehydes (Pinnick oxidation).
Silver(I) Oxide (Ag₂O)THF/H₂O or Ethanol (B145695)2-[(Benzyloxy)methoxy]hexanoic acidMild conditions, suitable for sensitive substrates.
Potassium Permanganate (KMnO₄)Acetone, H₂O, NaHCO₃ (buffered)2-[(Benzyloxy)methoxy]hexanoic acidStrong oxidant, requires careful control of pH and temperature to avoid over-oxidation or cleavage of the protecting group.

This table is generated based on standard organic chemistry principles and may not represent experimentally verified data for this specific compound.

Reduction of the Aldehyde to Alcohols

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-[(benzyloxy)methoxy]hexan-1-ol. This transformation is typically achieved with high efficiency using metal hydride reagents. The choice of reducing agent can be tailored based on the desired reactivity and selectivity.

Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose, offering excellent chemoselectivity for aldehydes and ketones over other reducible functional groups. The reaction is typically carried out in alcoholic solvents such as methanol (B129727) or ethanol at mild temperatures. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity necessitates stricter control of reaction conditions and anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Reducing Agent Typical Conditions Product Notes
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to RT2-[(Benzyloxy)methoxy]hexan-1-olMild, selective, and tolerant of many functional groups.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂O, 0 °C2-[(Benzyloxy)methoxy]hexan-1-olPowerful reducing agent; reacts violently with protic solvents.
Diisobutylaluminium Hydride (DIBAL-H)Anhydrous Toluene (B28343) or CH₂Cl₂, -78 °C2-[(Benzyloxy)methoxy]hexan-1-olCan be used for controlled reductions, often at low temperatures.

This table is generated based on standard organic chemistry principles and may not represent experimentally verified data for this specific compound.

Formation of Imine and Oxime Derivatives

The aldehyde functionality of this compound serves as an electrophilic site for condensation reactions with primary amines and hydroxylamine (B1172632) to form imine and oxime derivatives, respectively. These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration.

Imines (or Schiff bases) are formed by reacting the aldehyde with a primary amine. This transformation is valuable for introducing nitrogen-containing functionalities into the molecule. Oximes are synthesized through the reaction of the aldehyde with hydroxylamine (NH₂OH) or its salts, such as hydroxylamine hydrochloride. Oximes are versatile synthetic intermediates that can be further transformed into amines, amides, or nitriles. The formation of these derivatives is often straightforward, although reaction times can sometimes be long.

Reactant Catalyst (Typical) Product Type
Primary Amine (R-NH₂)Acetic Acid (catalytic)Imine
Hydroxylamine (NH₂OH·HCl)Sodium Acetate or PyridineOxime

This table is generated based on established chemical reactions for aldehydes.

Cleavage of the Benzyloxymethoxy Acetal

The benzyloxymethoxy (BOM) group is a crucial protecting group for hydroxyl functions. Its removal is a key step in synthetic sequences to unmask the protected alcohol. The BOM acetal consists of two distinct ether linkages: a benzyl ether and a methoxymethyl (MOM) ether. This structure allows for potential stepwise or complete deprotection strategies.

Selective Deprotection of Benzyl Ethers

The benzyl ether component of the BOM group can be selectively cleaved under various conditions, most commonly through reductive methods. Catalytic hydrogenolysis is a widely used and mild technique for debenzylation. This method typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). These conditions are generally mild and compatible with a wide range of other functional groups.

Alternative methods for benzyl ether cleavage include the use of Lewis acids or dissolving metal reductions, although these may be less selective. For instance, a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to enable efficient debenzylation under mild conditions while tolerating various other functional groups. A new selective method for the deprotection of benzyl ethers situated next to alcohols involves the use of N-iodosuccinimide (NIS).

Reagent/Method Typical Conditions Notes
H₂, Palladium on Carbon (Pd/C)Methanol, Ethanol, or Ethyl Acetate, RTStandard and mild hydrogenolysis conditions.
Boron Trichloride–Dimethyl Sulfide (BCl₃·SMe₂)Dichloromethane (B109758), 0 °C to RTEffective Lewis acid-mediated cleavage.
Triethylsilane, Palladium AcetateAnhydrous CH₂Cl₂Mild conditions compatible with easily reducible groups like aryl chlorides.

This table summarizes common methods for benzyl ether cleavage.

Selective Deprotection of Methoxymethyl and 2-Methoxyethoxymethyl Groups

The methoxymethyl (MOM) ether component of the BOM group is typically cleaved under acidic conditions. The selective removal of the MOM group in the presence of a benzyl ether is a valuable transformation in complex syntheses. Various Lewis acids have been employed for this purpose, offering mild and selective deprotection.

For instance, bismuth triflate (Bi(OTf)₃) in an aqueous medium can efficiently hydrolyze MOM ethers at room temperature while leaving benzyl ethers intact. Similarly, zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol (B130326) has been reported for the selective deprotection of MOM ethers without affecting benzyl protecting groups. Other reagents like zinc bromide with a thiol (ZnBr₂/n-PrSH) can also achieve rapid and selective MOM deprotection.

Reagent Typical Conditions Notes
Bismuth Triflate (Bi(OTf)₃)THF/H₂O, RTHighly selective for MOM ethers in the presence of benzyl ethers.
Zinc(II) Triflate (Zn(OTf)₂)Isopropanol, RefluxSelectively cleaves MOM ethers over benzyl and silyl (B83357) ethers.
Zinc Bromide / n-PropanethiolCH₂Cl₂, RTRapid and efficient deprotection.
CBr₄ / PPh₃Anhydrous ClCH₂CH₂Cl, 40 °CMild, non-acidic conditions for MOM ether cleavage.

This table highlights reagents for the selective cleavage of MOM ethers.

Role as a Synthetic Intermediate for Advanced Molecules

Aldehydes containing an α-alkoxy protecting group, such as this compound, are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The α-oxygen functionality is a common motif in polyketides, carbohydrates, and other biologically active compounds.

The aldehyde group can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and Grignard additions. The presence of the α-BOM group can influence the stereochemical outcome of these reactions through chelation control or steric hindrance, providing a means to control the formation of new stereocenters. Following the key bond-forming steps, the subsequent deprotection of the BOM group reveals the α-hydroxyl group, completing the synthesis of a target fragment or the final molecule. The differential stability of the benzyl and methoxymethyl components of the BOM group allows for orthogonal deprotection strategies, further enhancing its utility in the convergent synthesis of advanced molecular architectures.

Precursor to Natural Product Analogues (e.g., Pestalotin (B22945), Mevinic Acid Lactone)4.4.2. Building Block for Complex Polyether Systems4.4.3. Intermediate in Substituted Cyclic Systems (e.g., Tetrahydropyranols, Bicyclo[2.1.1]hexanones)

Without access to the specific scientific sources that form the basis of the user's request, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and thoroughness.

Computational Studies and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 2-[(Benzyloxy)methoxy]hexanal at a molecular level. researchgate.net These methods allow for the precise calculation of electronic structures, conformational preferences, and the energetic pathways of reactions. rsc.org

The acyclic and flexible nature of this compound allows it to adopt numerous conformations. Conformational analysis using computational methods helps identify the most stable, low-energy conformers that are likely to participate in chemical reactions. nih.gov The presence of both benzyloxy and methoxy (B1213986) groups imparts distinct electronic and steric characteristics to the molecule. smolecule.com

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity. researchgate.net A smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net Conversely, a large HOMO-LUMO gap suggests high kinetic stability. chalcogen.ro For this compound, the energies of these orbitals are influenced by the electron-donating ether linkages and the electron-withdrawing aldehyde group.

Table 1: Conceptual Influence of Factors on Frontier Orbital Energies of Aldehydes This table illustrates general principles of how molecular structure and environment affect electronic properties, based on established computational chemistry concepts.

FactorEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap (ΔE)Implied Reactivity
Electron-Donating Group (e.g., Alkoxy) Increases (destabilizes)Slight IncreaseDecreasesIncreases
Electron-Withdrawing Group (e.g., Carbonyl) Decreases (stabilizes)DecreasesVariesVaries
Polar Solvent StabilizesStabilizesMay slightly decreaseMay increase
Aromatic System (e.g., Benzyl (B1604629) group) IncreasesDecreasesDecreasesIncreases

This is a generalized and conceptual table derived from principles discussed in sources researchgate.netresearchgate.netchalcogen.ro.

Quantum chemical calculations are essential for mapping the potential energy surfaces of reactions involving this compound. rsc.org This allows for the detailed elucidation of reaction mechanisms by identifying the structures and relative energies of reactants, intermediates, transition states, and products. acs.org

For reactions such as the aldol (B89426) condensation, computational models can validate proposed mechanisms. For instance, in related α-alkoxy aldehydes, mechanistic studies have pointed towards the formation of a closed, boat-like transition state when a chelating metal is involved. caltech.edu Modeling this transition state helps to explain the high degree of stereocontrol observed in such reactions. By calculating the activation energies for different possible reaction pathways, researchers can predict which mechanism is more favorable under specific conditions.

Modeling of Stereoselectivity

One of the most significant applications of computational modeling for this compound and its analogues is in understanding and predicting the stereochemical outcome of its reactions, particularly nucleophilic additions to the aldehyde.

Computational models can be used to calculate the energies of the different transition states that lead to various stereoisomeric products. The relative energy difference between these transition states allows for the prediction of diastereomeric ratios, which can then be compared with experimental results.

In a key study on the closely related 2-benzyloxyhexanal, the Lewis acid-mediated aldol condensation with the bistrimethylsilyl enol ether of methyl acetoacetate (B1235776) was investigated. The use of titanium tetrachloride (TiCl₄) as a Lewis acid resulted in a remarkably high diastereoselectivity, favoring the syn-aldol adduct. psu.edu This outcome is attributed to a highly organized, chelation-controlled transition state.

Table 2: Experimentally Observed Diastereoselectivity in the Aldol Reaction of 2-Benzyloxyhexanal Data sourced from a study on the aldol condensation of 2-benzyloxyhexanal with the bistrimethylsilyl enol ether of methyl acetoacetate, highlighting the effect of the Lewis acid on the diastereomeric ratio. psu.edu

Lewis AcidSolventYield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ CH₂Cl₂8599:1
SnCl₄ CH₂Cl₂8095:5
MgBr₂ Et₂O6512:88
ZnCl₂ Et₂O7025:75

As shown in the table, strongly chelating Lewis acids like TiCl₄ and SnCl₄ lead to a high preference for the syn product, whereas reactions with weaker or non-chelating metal halides like MgBr₂ result in a reversal of selectivity, favoring the anti product. psu.edu

The high diastereoselectivity observed in many reactions of 2-benzyloxyhexanal and similar α-alkoxy aldehydes is rationalized by the concept of chelation control. psu.edu Chelation involves the simultaneous coordination of a Lewis acidic metal center to both the carbonyl oxygen and the oxygen atom of the α-benzyloxy group. wikipedia.org This forms a rigid, five-membered ring structure in the transition state. psu.edu

This rigid chelate forces the aldehyde to adopt a specific conformation, exposing one of its two faces to nucleophilic attack. The incoming nucleophile preferentially adds to the less sterically hindered face, leading to the predictable formation of the syn diastereomer. psu.edu Titanium tetrachloride (TiCl₄) is a particularly effective Lewis acid for promoting this chelation-controlled pathway, resulting in excellent syn selectivity. psu.edu

In the absence of a strong chelating agent, or when the Lewis acid cannot form a stable chelate, the reaction is governed by a non-chelation model, often referred to as the Felkin-Anhtype or dipolar model. In this model, the bulky α-substituent (the benzyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance and dipole-dipole interactions. This leads to the preferential formation of the anti diastereomer. psu.edu This explains the reversal of selectivity observed with reagents like MgBr₂. psu.edu

Intermolecular Interactions and Their Influence on Reactivity

The functional groups within this compound—the aldehyde carbonyl, the ether oxygens, and the aromatic benzyl ring—are capable of engaging in a variety of non-covalent intermolecular interactions. smolecule.com These include dipole-dipole forces, van der Waals interactions, and weaker hydrogen bonds of the C-H···O type. researchgate.net The phenyl group can also participate in C-H···π and π-π stacking interactions. researchgate.net

Advanced Analytical Characterization Techniques for Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of organic compounds. By examining the interaction of electromagnetic radiation with the molecule, specific information about functional groups, bonding, and electronic properties can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 2-[(Benzyloxy)methoxy]hexanal, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances would include a triplet for the aldehydic proton, signals for the protons of the hexyl chain, a singlet for the methylene (B1212753) protons of the benzyloxy group, and multiplets for the aromatic protons of the benzyl (B1604629) group. The chemical shifts and coupling patterns would be instrumental in confirming the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Characteristic signals would be anticipated for the carbonyl carbon of the aldehyde, the carbons of the hexyl chain, the methylene carbon of the benzyloxy group, and the aromatic carbons.

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Aldehydic CH OC HO (Aldehyde)
Benzylic CHC H₂ (Benzylic)
Aromatic CH Aromatic C
Alkyl CH ₂ and CHAlkyl C

This table represents expected regions for chemical shifts and is not based on experimental data for the specific compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong peak in the region of 1720-1740 cm⁻¹ would indicate the presence of the aldehyde C=O stretch. Other significant absorptions would include those for C-H stretching of the alkyl and aromatic groups, and C-O stretching frequencies for the ether linkages.

Functional Group Expected IR Absorption Range (cm⁻¹)
Aldehyde C=O Stretch1720 - 1740
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C-O Stretch (Ether)1000 - 1300

This table represents typical IR absorption ranges for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the benzene (B151609) ring of the benzyloxy group. This would be expected to produce absorption bands in the UV region, typically around 254 nm, corresponding to the π → π* transitions of the aromatic system. The aldehyde group may also contribute a weak n → π* transition at a longer wavelength.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₄H₂₀O₃). By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with a high degree of confidence.

Ion Calculated Exact Mass
[M+H]⁺237.1485
[M+Na]⁺259.1305

This table provides the calculated exact masses for potential molecular ions.

Extracted Ion Chromatogram-Mass Spectrometry (EIC-MS) for Trace Analysis

Extracted Ion Chromatogram-Mass Spectrometry (EIC-MS) is a sensitive technique used to detect and quantify trace amounts of a specific compound within a complex mixture. By selectively monitoring the m/z value corresponding to the molecular ion or a characteristic fragment ion of this compound, a chromatogram can be generated that is specific for this analyte. This method is particularly useful for analyzing samples where the compound of interest is present at low concentrations, allowing for its detection and quantification with high selectivity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a complex mixture. The process involves a gas chromatograph (GC) to separate volatile and semi-volatile compounds based on their physical and chemical properties, followed by a mass spectrometer (MS) which fragments the eluted components and sorts the fragments by their mass-to-charge ratio, providing a unique chemical fingerprint for each compound. nih.gov

For a molecule such as this compound, GC-MS analysis would provide critical information for its identification in a research or industrial setting. The compound's volatility would allow it to be readily analyzed by GC. During the analysis, the molecule would exhibit a characteristic retention time—the time it takes to travel through the chromatographic column—which depends on its boiling point, polarity, and interaction with the column's stationary phase.

Upon entering the mass spectrometer, typically operating under electron ionization (EI), the this compound molecules would be bombarded with high-energy electrons. This process would cause the molecule to lose an electron, forming a molecular ion (M⁺), and induce fragmentation. The resulting fragmentation pattern is predictable and provides extensive structural information. libretexts.orglibretexts.org

Key fragmentations expected for this compound would include:

Loss of the benzyl group: Cleavage of the benzyl-oxygen bond would generate a highly stable tropylium (B1234903) ion, resulting in a prominent peak at an m/z of 91. This is a characteristic fragmentation for compounds containing a benzyl moiety. youtube.com

Formation of the benzyloxy cation: A peak at m/z 107, corresponding to the [C₆H₅CH₂O]⁺ fragment, is also anticipated.

Alpha-cleavage: Aldehydes commonly undergo cleavage at the bond adjacent to the carbonyl group. nih.gov

Cleavage of the alkyl chain: Fragmentation along the hexanal (B45976) backbone would produce a series of ions separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Molecular Ion Peak: The molecular ion (M⁺) for C₁₄H₂₀O₃ has a mass of 236.14 g/mol . This peak may be observed, but it could be weak or entirely absent due to the instability of the molecular ion and its propensity to fragment readily. nih.gov

The analysis of these fragments allows for the confident identification of this compound in a mixture.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural Origin
236[C₁₄H₂₀O₃]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Benzyloxy fragment
91[C₇H₇]⁺Tropylium ion (from benzyl group rearrangement)
85[C₅H₉O]⁺Fragment from cleavage of the hexanal chain
57[C₄H₉]⁺Butyl fragment from the hexanal chain

X-ray Crystallography for Precise Structural Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction could be challenging. The molecule's long alkyl chain and multiple single bonds introduce significant conformational flexibility, which can inhibit the formation of a well-ordered crystal lattice. Such flexible, often oily, compounds are notoriously difficult to crystallize. nih.gov However, if a suitable crystal were obtained, the resulting data would offer unparalleled insight into its molecular architecture.

A crystallographic study would precisely determine:

Molecular Conformation: The exact spatial arrangement of the atoms, including the torsion angles that define the orientation of the benzyloxy group relative to the hexanal chain.

Bond Parameters: The precise lengths of all covalent bonds (e.g., C-C, C-O, C=O) and the angles between them. These can provide insight into electronic effects within the molecule.

Intermolecular Interactions: The analysis would reveal how molecules of this compound pack together in the crystal, highlighting any non-covalent interactions such as van der Waals forces or weak hydrogen bonds that stabilize the crystal lattice.

Based on structurally similar compounds found in crystallographic databases, such as those containing benzyloxy moieties, a hypothetical set of crystallographic parameters for this compound can be proposed. iucr.orgresearchgate.net

ParameterIllustrative Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)15.0
β (°)95.0
Volume (ų)1333
Z (molecules per unit cell)4
Selected Bond Lengths (Å)
C=O (aldehyde)~1.21
C(benzyl)-O~1.43
Selected Bond Angles (°)
O-C-C (aldehyde)~124
C-O-C (ether)~112

Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

The future of synthesizing 2-[(Benzyloxy)methoxy]hexanal and its analogs is intrinsically linked to the principles of green chemistry and the development of highly efficient catalytic methods. nih.govrsc.orgnumberanalytics.com Current synthetic approaches often rely on multi-step sequences that may involve stoichiometric reagents and generate significant waste. Future research will undoubtedly focus on overcoming these limitations.

One promising avenue is the advancement of organocatalysis , which utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive transition metals. organic-chemistry.orgrsc.org Chiral primary amino acids, for instance, have shown success in mediating the enantioselective α-allylation and propargylation of α-branched aldehydes in aqueous media, offering an environmentally friendly approach. organic-chemistry.org The development of organocatalysts specifically tailored for the introduction of the (benzyloxy)methoxy group would represent a significant step forward.

Furthermore, the exploration of flow chemistry and mechanochemistry presents exciting opportunities for creating more sustainable synthetic processes. mdpi.com Flow reactors can enable better control over reaction parameters, leading to higher yields and purity, while mechanochemical methods, which use mechanical force to drive reactions, can reduce or eliminate the need for solvents. mdpi.com The application of these technologies to the synthesis of this compound could lead to more scalable, safer, and environmentally benign production methods.

Another key area will be the development of one-pot cascade reactions , where multiple synthetic steps are performed in a single reaction vessel. rsc.org This approach minimizes purification steps and reduces solvent usage and waste generation. Chemo-enzymatic cascades, which combine chemical and enzymatic transformations, are particularly attractive for their high selectivity and mild reaction conditions. rsc.org

Synthetic StrategyPotential Advantages for this compound Synthesis
Organocatalysis Avoids toxic metals, mild reaction conditions, potential for high enantioselectivity. organic-chemistry.orgrsc.org
Flow Chemistry Improved reaction control, scalability, and safety.
Mechanochemistry Reduced solvent usage, potential for novel reactivity. mdpi.com
Cascade Reactions Increased efficiency, reduced waste and purification steps. rsc.org

Expansion of Applications in Chemical Synthesis

The unique structural features of this compound, particularly the presence of a chiral center at the α-position and the protected hydroxyl group, make it a valuable building block for the synthesis of complex molecules. Future research is expected to significantly expand its applications in various domains of chemical synthesis.

A key area of exploration will be its use in tandem or cascade reactions . The aldehyde functionality can participate in a wide range of transformations, such as aldol (B89426) reactions, Wittig reactions, and reductive aminations, while the protected hydroxyl group can be unmasked at a later stage for further functionalization. This dual reactivity allows for the rapid construction of molecular complexity from a single starting material.

The compound is also poised to be a crucial intermediate in the total synthesis of natural products and bioactive molecules . Many natural products contain α-alkoxy aldehyde or related structural motifs. The ability to introduce the specific stereochemistry and functional groups present in this compound in a controlled manner will be highly valuable for synthetic chemists targeting complex molecular architectures.

Furthermore, the development of dual catalysis strategies will open up new reaction pathways for α-alkoxy aldehydes. acs.orgresearchgate.netchemrxiv.org For example, combining visible-light photoredox catalysis with N-heterocyclic carbene (NHC) catalysis has enabled the coupling of aldehydes with alkenes through a cross-dehydrogenative coupling mechanism. acs.org Applying such innovative catalytic systems to this compound could lead to the discovery of novel transformations and the synthesis of previously inaccessible compounds.

Application AreaPotential Role of this compound
Tandem Reactions Serves as a versatile building block for the rapid construction of molecular complexity.
Total Synthesis Key intermediate for the synthesis of natural products and pharmaceuticals containing α-alkoxy motifs.
Dual Catalysis Substrate for novel transformations enabled by the combination of different catalytic modes. acs.orgresearchgate.netchemrxiv.org

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is rapidly transforming how chemical reactions are discovered and optimized. rsc.orgbeilstein-journals.org For a molecule like this compound, machine learning (ML) offers powerful tools to accelerate research and development.

Future research will likely involve the use of ML algorithms to predict reaction outcomes and yields . researchgate.netarxiv.org By training models on large datasets of chemical reactions, it is possible to predict the success of a planned reaction, identify potential side products, and estimate the expected yield under different conditions. This predictive capability can save significant time and resources in the laboratory by prioritizing promising synthetic routes.

ML will also be instrumental in the optimization of reaction conditions . researchgate.netmdpi.com Instead of the traditional one-variable-at-a-time approach, ML algorithms can explore a multi-dimensional parameter space (including temperature, solvent, catalyst, and concentration) to identify the optimal conditions for the synthesis and subsequent reactions of this compound with high efficiency. This can lead to higher yields, improved selectivity, and more robust and reproducible processes.

Furthermore, AI is being employed for retrosynthetic analysis , proposing novel synthetic routes to target molecules. rsc.org As these tools become more sophisticated, they could suggest innovative and non-intuitive pathways to this compound and its derivatives, potentially uncovering more efficient and elegant synthetic strategies. The integration of AI with automated synthesis platforms could ultimately lead to the autonomous discovery and optimization of reactions involving this compound. sciepublish.com

Machine Learning ApplicationImpact on Research of this compound
Reaction Outcome Prediction Accelerates the discovery of new reactions and synthetic routes. researchgate.netarxiv.org
Reaction Condition Optimization Improves yields, selectivity, and process robustness. researchgate.netmdpi.com
Retrosynthetic Analysis Proposes novel and efficient synthetic pathways. rsc.org
Autonomous Experimentation Enables high-throughput screening and optimization of reactions. sciepublish.com

Exploration of Novel Catalytic Systems for Stereocontrol

The stereochemistry of the α-carbon in this compound is a critical determinant of its properties and its utility in asymmetric synthesis. Consequently, the development of novel catalytic systems that can precisely control this stereocenter is a major focus of future research.

A significant area of investigation is the design of new organocatalysts . Chiral amines, prolinol ethers, and bifunctional catalysts have demonstrated remarkable success in the asymmetric α-functionalization of aldehydes. rsc.orgmdpi.com Future work will focus on developing catalysts that are specifically designed for the stereoselective synthesis of α-alkoxy aldehydes like this compound, aiming for even higher levels of enantioselectivity and broader substrate scope.

The use of dual catalytic systems also holds immense promise for stereocontrol. researchgate.netrsc.orgrsc.org By combining two different catalysts that operate through distinct mechanisms, it is possible to achieve transformations that are not possible with a single catalyst. For example, the synergistic combination of a chiral copper-N-heterocyclic carbene catalyst and a palladium catalyst has been used for the asymmetric synthesis of chiral silyl-protected secondary alcohol derivatives from aromatic aldehydes. acs.orgnih.gov Exploring similar dual catalytic approaches for this compound could unlock new avenues for asymmetric synthesis.

Furthermore, computational modeling will play an increasingly important role in the design of new catalysts. cam.ac.uknd.edu By using computational methods to understand the transition states of catalytic reactions, researchers can rationally design catalysts with improved stereoselectivity. This synergy between computational and experimental chemistry will be crucial for the development of next-generation catalysts for the synthesis of enantiomerically pure this compound.

Catalytic ApproachStrategy for Stereocontrol
Organocatalysis Design of novel chiral catalysts for high enantioselectivity in α-functionalization. rsc.orgmdpi.com
Dual Catalysis Synergistic action of two catalysts to enable novel and stereoselective transformations. researchgate.netrsc.orgrsc.org
Computational Modeling Rational design of catalysts based on mechanistic understanding of stereodetermining steps. cam.ac.uknd.edu

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[(Benzyloxy)methoxy]hexanal, and how is purity validated?

  • Synthesis Protocol : A reported method involves benzyloxy-methoxy protection of a hexanal precursor. For example, 4-(benzyloxy)hexanal (a structural analog) was synthesized via nucleophilic substitution under anhydrous conditions, followed by oxidation or aldehyde functionalization .
  • Purity Validation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) is critical to confirm structural integrity. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity. For analogs, matching NMR data to literature ensures consistency .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Handling : Avoid inhalation, skin contact, and exposure to ignition sources. Use fume hoods, nitrile gloves, and lab coats. Static discharge prevention is advised due to flammability risks .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) in cool, dry conditions. Monitor for aldehyde oxidation, which may generate carboxylic acids .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Primary Methods :

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹, ether C-O at ~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with C18 columns resolves polar derivatives; GC-MS suits volatile analogs .

Advanced Research Questions

Q. How can enantiomeric purity of this compound derivatives be evaluated, and what chiral resolution methods are applicable?

  • Chiral HPLC : Use columns like Chiralcel IA with hexane/isopropanol gradients. For example, enantiomers of a naphthalene-based analog were resolved at 254 nm with retention times differing by >20 minutes .
  • Circular Dichroism (CD) : Detects optical activity in chiral aldehydes. Pair with computational modeling (e.g., DFT) to correlate CD spectra with absolute configurations .

Q. How does the benzyloxy-methoxy substituent influence the antifungal activity of hexanal derivatives, and what experimental designs optimize vapor pressure studies?

  • Bioactivity Mechanism : The substituent may alter vapor pressure and membrane permeability. Hexanal’s antifungal activity against Aspergillus niger was modeled via Central Composite Design (CCD), varying temperature, water activity (aₜ), and dose. Elevated temperature increases vapor pressure, enhancing antifungal efficacy .
  • Experimental Design : Apply CCD to this compound, measuring inhibition zones or spore germination rates under controlled aₜ (0.85–0.95) and temperatures (25–45°C). Monitor vapor pressure using headspace GC .

Q. What are the key oxidation and reduction pathways for this compound, and how do they impact derivatization strategies?

  • Oxidation : The aldehyde group oxidizes to carboxylic acids (e.g., 2-[(Benzyloxy)methoxy]hexanoic acid) using KMnO₄ or CrO₃. Protect the ether linkage during oxidation to prevent cleavage .
  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol (2-[(Benzyloxy)methoxy]hexanol), useful for prodrug synthesis. Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups selectively .

Data Contradictions & Methodological Considerations

  • Stereochemical Stability : While highlights enantioselective synthesis, some analogs (e.g., 4-(benzyloxy)hexanal) lack chiral centers, necessitating careful substrate design for stereochemical studies .
  • Vapor Pressure vs. Bioactivity : focuses on hexanal, but the benzyloxy-methoxy group in this compound may reduce volatility. Adjust CCD parameters to account for lower vapor pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.